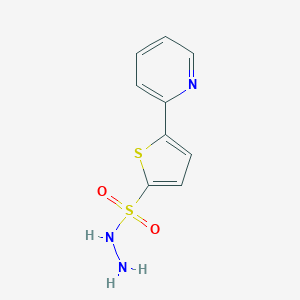

5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-pyridin-2-ylthiophene-2-sulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c10-12-16(13,14)9-5-4-8(15-9)7-3-1-2-6-11-7/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEZESPCDNRIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371942 | |

| Record name | 5-pyridin-2-ylthiophene-2-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-74-1 | |

| Record name | 5-pyridin-2-ylthiophene-2-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide

An In-depth Technical Guide to the Synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide

Introduction

This compound is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its molecular architecture, which integrates a pyridine ring, a thiophene core, and a sulfonohydrazide functional group, makes it a versatile scaffold for the development of novel therapeutic agents and functional materials. Sulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The sulfonohydrazide moiety, in particular, serves as a crucial pharmacophore and a synthetic intermediate for creating more complex molecular structures, such as Schiff bases with potential therapeutic applications.[3][4]

This guide provides a comprehensive, technically-grounded overview of the synthetic pathway to this compound. It is designed for researchers and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and strategic considerations for a successful synthesis. We will dissect the synthesis into two primary stages: the chlorosulfonylation of the 2-(thiophen-2-yl)pyridine backbone and the subsequent reaction with hydrazine to yield the target compound.

Retrosynthetic Analysis

A logical approach to designing the begins with a retrosynthetic analysis. The target molecule can be disconnected at the sulfur-nitrogen bond of the hydrazide group, identifying the key intermediate, 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride, and hydrazine as the precursors. The sulfonyl chloride itself can be formed from the commercially available 2-(thiophen-2-yl)pyridine through an electrophilic aromatic substitution reaction.

Overall Synthetic Workflow

The forward synthesis is a two-step process starting from 2-(thiophen-2-yl)pyridine. The first step involves the introduction of a sulfonyl chloride group onto the thiophene ring. The second step is the conversion of this sulfonyl chloride into the final sulfonohydrazide product.

Part 1: Synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride

The initial step in the synthesis is the regioselective chlorosulfonylation of 2-(thiophen-2-yl)pyridine. This reaction is a classic electrophilic aromatic substitution. The thiophene ring, being an electron-rich heterocycle, is readily attacked by the strong electrophile generated from chlorosulfonic acid. The substitution occurs preferentially at the 5-position of the thiophene ring, which is sterically accessible and electronically activated by the pyridine substituent.

Experimental Protocol

Materials:

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (CH₂Cl₂)

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(thiophen-2-yl)pyridine in anhydrous dichloromethane.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add chlorosulfonic acid (typically 3-4 molar equivalents) dropwise to the stirred solution via the dropping funnel. The addition should be controlled to maintain the internal temperature below 5 °C. This reaction is highly exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully and slowly pour the mixture onto a beaker of crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude solid, 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).[7][8]

Reagent Data Table

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 2-(Thiophen-2-yl)pyridine | C₉H₇NS | 161.22 | 1.0 | e.g., 5.0 g |

| Chlorosulfonic acid | ClSO₃H | 116.52 | 3.5 | e.g., 12.6 g (7.3 mL) |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | e.g., 100 mL |

Part 2: Synthesis of this compound

The final step involves the conversion of the synthesized sulfonyl chloride intermediate to the target sulfonohydrazide. This is achieved through a nucleophilic substitution reaction with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond.

Causality Behind Experimental Choices:

-

Excess Hydrazine: A large excess of hydrazine hydrate is used to ensure complete consumption of the sulfonyl chloride and to minimize the formation of a dimeric side-product where a second molecule of sulfonyl chloride reacts with the newly formed sulfonohydrazide.[9]

-

Low Temperature: The reaction is conducted at low temperatures (0 °C) to control the reaction rate and further suppress side reactions. The dropwise addition of the sulfonyl chloride solution to the hydrazine solution ensures that the sulfonyl chloride is always the limiting reagent at any given time, which is a key strategy to prevent dimerization.[9][10]

Experimental Protocol

Materials:

-

5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride (C₉H₆ClNO₂S₂)[7][8]

-

Hydrazine hydrate (N₂H₄·H₂O, 85% or higher)

-

Tetrahydrofuran (THF), anhydrous

-

Ice-cold water

Procedure:

-

In a round-bottom flask, prepare a solution of hydrazine hydrate (typically 5-10 molar equivalents) in tetrahydrofuran.

-

Cool the hydrazine solution to 0 °C in an ice bath with gentle stirring.

-

Dissolve the 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride in a separate flask with a minimum amount of anhydrous THF.

-

Add the sulfonyl chloride solution dropwise to the cold, stirred hydrazine solution over 30-45 minutes. A white precipitate (hydrazine hydrochloride) may form during the addition.

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for another 2 hours.

-

Monitor the reaction by TLC until the sulfonyl chloride spot disappears.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove excess hydrazine and hydrazine hydrochloride.

-

Dry the product under vacuum to yield this compound as a solid.[11]

Reagent Data Table

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride | C₉H₆ClNO₂S₂ | 259.73 | 1.0 | e.g., 5.0 g |

| Hydrazine hydrate (85%) | N₂H₄·H₂O | 50.06 | 5.0 | e.g., 5.7 g (5.5 mL) |

| Tetrahydrofuran | C₄H₈O | 72.11 | - | e.g., 80 mL |

Characterization of Final Product

The identity and purity of the synthesized this compound (CAS: 175202-74-1) should be confirmed using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the molecular structure and the connectivity of the atoms.

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as N-H stretches from the hydrazide, and S=O stretches from the sulfonyl group.

-

Mass Spectrometry: To confirm the molecular weight (255.31 g/mol ).[11]

-

Melting Point: To assess the purity of the final compound.

Safety and Handling

-

Chlorosulfonic Acid: Is extremely corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

-

Dichloromethane and THF: Are volatile organic solvents. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is a robust two-step process that is accessible in a standard organic chemistry laboratory. The methodology relies on a regioselective chlorosulfonylation of a commercially available precursor, followed by a controlled nucleophilic substitution with hydrazine. The key to a high-yield synthesis lies in the careful control of reaction conditions, particularly temperature and the order of reagent addition, to minimize side-product formation. This guide provides the necessary technical details and chemical rationale to enable researchers to successfully synthesize this valuable heterocyclic compound for further investigation in drug discovery and materials science.

References

-

Al-Etaibi, A. M., El-Apasery, M. A., & El-Sayed, R. (2012). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. Molecules, 17(7), 8005–8015. [Link]

-

Procter, D. J., et al. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 64(37). [Link]

-

Procter, D. J., et al. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition. [Link]

-

Verma, P., Kumar, S., Ojha, S., & Mishra, S. (2024). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Letters in Drug Design & Discovery, 21(3), 529-541. [Link]

-

ResearchGate. C−H Sulfonylation of pyridines and fused pyridines. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 27(21), 7247. [Link]

- Google Patents. (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides. Google Patents.

-

Ali, A. A., et al. (2024). Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. Journal of Molecular Structure, 1307, 138018. [Link]

-

Khan, K. M., et al. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Journal of Scientific and Innovative Research, 2(4), 729-738. [Link]

- Google Patents. Process of preparing organic sulfonyl hydrazides. Google Patents.

-

Kołaczek, A., et al. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. p-Toluenesulfonylhydrazide. Organic Syntheses. Retrieved from [Link]

-

Gellis, A., et al. (2008). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. European Journal of Medicinal Chemistry, 43(6), 1297-1307. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved from [Link]

-

Supporting Information. Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

- Google Patents. General preparation method of sulfonyl chloride. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. repository.aaup.edu [repository.aaup.edu]

- 5. 2-(Thiophen-2-yl)pyridine | CymitQuimica [cymitquimica.com]

- 6. 2-Thiophen-2-yl-pyridine | 3319-99-1 [sigmaaldrich.com]

- 7. 5-(2-Pyridyl)thiophene-2-sulfonyl chloride 95% | CAS: 151858-64-9 | AChemBlock [achemblock.com]

- 8. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to the Structure Elucidation of 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide

This guide provides a comprehensive overview of the methodologies and analytical strategies for the complete structure elucidation of the novel heterocyclic compound, 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and in-depth spectroscopic analysis required to unambiguously confirm the molecular structure of this compound of interest.

Introduction

This compound (Molecular Formula: C₉H₉N₃O₂S₂, CAS: 175202-74-1) is a unique heterocyclic molecule combining the pharmacologically significant pyridine and thiophene scaffolds with a reactive sulfonohydrazide moiety.[1][2] The presence of these functional groups suggests potential applications in medicinal chemistry, as sulfonamides are a well-established class of therapeutic agents.[3] A thorough and accurate structure elucidation is the foundational step in understanding its chemical properties, reactivity, and potential biological activity. This guide outlines a systematic approach to achieving this, employing a suite of modern analytical techniques.

Synthesis and Purification

A plausible synthetic route to this compound involves a multi-step process, beginning with the coupling of 2-bromopyridine and 2-formylthiophene-5-boronic acid, followed by conversion to the corresponding sulfonyl chloride and subsequent reaction with hydrazine. An analogous synthetic strategy has been reported for similar pyridine-thiophene derivatives.[4][5]

Experimental Protocol: Synthesis

A generalized protocol for the synthesis is as follows:

-

Suzuki Coupling: To a solution of 2-bromopyridine (1.0 eq) and 2-formylthiophene-5-boronic acid (1.1 eq) in a 3:1 mixture of toluene and ethanol, add Pd(PPh₃)₄ (0.05 eq) and an aqueous solution of Na₂CO₃ (2.0 eq). The mixture is degassed and refluxed under an inert atmosphere for 12 hours.

-

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using an appropriate oxidizing agent, such as potassium permanganate.

-

Chlorosulfonation: The carboxylic acid is then subjected to chlorosulfonation using chlorosulfonic acid to yield 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride. This intermediate is commercially available, which can shorten the synthetic route.[6]

-

Hydrazinolysis: The sulfonyl chloride is dissolved in a suitable solvent, such as tetrahydrofuran (THF), and cooled to 0°C. Hydrazine hydrate (2.0 eq) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis and Structure Confirmation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following characteristic signals. These predictions are based on the analysis of structurally similar compounds.[8]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H6 | 8.5 - 8.7 | Doublet | ~4.5 |

| Pyridine-H3 | 7.9 - 8.1 | Doublet | ~7.8 |

| Pyridine-H4 | 7.8 - 8.0 | Triplet of Doublets | ~7.8, 1.8 |

| Thiophene-H3 | 7.6 - 7.8 | Doublet | ~4.0 |

| Thiophene-H4 | 7.3 - 7.5 | Doublet | ~4.0 |

| Pyridine-H5 | 7.2 - 7.4 | Triplet | ~6.0 |

| -NH- | 9.5 - 10.5 | Broad Singlet | - |

| -NH₂ | 4.0 - 5.0 | Broad Singlet | - |

-

Rationale: The protons on the pyridine and thiophene rings are expected to appear in the aromatic region (7.0-9.0 ppm). The pyridine H6 proton is anticipated to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The thiophene protons will appear as doublets with a coupling constant characteristic of ortho-coupling in a thiophene ring. The labile protons of the sulfonohydrazide group (-NH- and -NH₂) will appear as broad singlets that can be exchanged with D₂O.

The predicted ¹³C NMR spectrum in DMSO-d₆ would show nine distinct carbon signals.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C2 | 150 - 155 |

| Thiophene-C5 | 148 - 152 |

| Thiophene-C2 | 140 - 145 |

| Pyridine-C6 | 149 - 151 |

| Pyridine-C4 | 137 - 140 |

| Pyridine-C3 | 125 - 130 |

| Thiophene-C3 | 128 - 132 |

| Thiophene-C4 | 124 - 128 |

| Pyridine-C5 | 120 - 125 |

-

Rationale: The carbon atoms directly attached to heteroatoms (C2 and C5 of thiophene, and C2 and C6 of pyridine) are expected to be the most downfield. The remaining aromatic carbons will appear in the 120-140 ppm range.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (hydrazide) | 3300 - 3400 (two bands) |

| C-H stretch (aromatic) | 3000 - 3100 |

| S=O stretch (sulfonyl) | 1320 - 1360 (asymmetric) and 1140 - 1180 (symmetric) |

| C=N, C=C stretch (aromatic) | 1400 - 1600 |

| S-N stretch | 830 - 870 |

-

Rationale: The presence of the sulfonohydrazide group will be indicated by the characteristic N-H stretching bands and the strong S=O stretching absorptions.[9][10][11] Aromatic C-H and C=C/C=N stretching vibrations will also be prominent.[10][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques would be valuable.[14]

-

Expected Molecular Ion: [M]⁺ or [M+H]⁺ at m/z 255.

-

Predicted Fragmentation Pattern:

The fragmentation pathways of related sulfonamides have been studied and can provide a basis for interpreting the mass spectrum of the title compound.[15][17]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive proof of structure, including the precise bond lengths, bond angles, and three-dimensional arrangement of the atoms.

Obtaining high-quality single crystals is a critical prerequisite for X-ray analysis.

-

Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) and solvent mixtures to find a system where the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent system. Loosely cap the vial to allow for the slow evaporation of the solvent over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

The crystal structure of similar thiophene-pyridine derivatives has been reported, providing a reference for the expected molecular conformation.[7][20][21]

Visualization of the Elucidation Workflow

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The comprehensive structure elucidation of this compound requires a multi-faceted analytical approach. By combining robust synthetic and purification protocols with detailed spectroscopic analysis (NMR, IR, and MS) and, ultimately, single-crystal X-ray diffraction, the unambiguous molecular structure can be confirmed with the highest degree of confidence. This foundational characterization is paramount for any further investigation into the chemical and biological properties of this novel heterocyclic compound.

References

-

MDPI. Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. [Link]

-

National Institutes of Health. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. [Link]

-

International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. [Link]

-

ResearchGate. Major IR absorption bands (cm −1 ) of sulfonyl hydrazones and their nickel(II) complexes. [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

-

PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

-

Royal Society of Chemistry. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. [Link]

-

ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

-

ResearchGate. (PDF) Characterization of Sulfonamides by Flow Injection and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. [Link]

-

Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

Chemistry Stack Exchange. What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

-

Research Square. Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

International Union of Crystallography. N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide. [Link]

-

ResearchGate. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[2][7]thieno[3,2-j]phenanthridine and (E)-N'-(thiophen-2-ylmethylene)naphthalene-2-sulfonohydrazide. [Link]

-

Prime Scholars. FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. [Link]

-

MDPI. X-Ray Structures of Some Heterocyclic Sulfones. [Link]

-

ARKAT USA, Inc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

-

PubMed. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. [Link]

-

ResearchGate. Characteristic bands of the IR Spectra of sulfadiazine. [Link]

-

Royal Society of Chemistry. Decoding the signal response of steroids in electrospray ionization mode (ESI-MS). [Link]

-

Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

-

Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

-

ResearchGate. 13 C NMR spectra assignment of title compound. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 151858-64-9|5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. article.sapub.org [article.sapub.org]

- 19. researchgate.net [researchgate.net]

- 20. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. journals.iucr.org [journals.iucr.org]

physicochemical properties of 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide

An In-Depth Technical Guide to the Physicochemical Profiling of 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This technical guide provides a comprehensive framework for the physicochemical characterization of this compound, a heterocyclic compound featuring structural motifs of interest in medicinal chemistry. While specific experimental data for this molecule is not widely published, this document serves as a procedural whitepaper, detailing the state-of-the-art methodologies and scientific rationale required for its complete profiling. We will delve into the core parameters of aqueous solubility, ionization constant (pKa), lipophilicity (LogP/LogD), and chemical stability, providing field-proven experimental protocols and data interpretation insights for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

This compound is a molecule that incorporates a pyridine ring, a thiophene core, and a sulfonohydrazide functional group. The pyridine and thiophene moieties are prevalent scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] The sulfonamide group is a well-established pharmacophore in numerous approved drugs.[3] The combination of these fragments makes this compound a subject of interest for further investigation.

However, before any pharmacological activity can be meaningfully assessed, a baseline understanding of the molecule's fundamental physicochemical nature is paramount. Properties such as solubility, ionization state, and lipophilicity dictate how the molecule will behave in a biological system—from dissolving in the gastrointestinal tract to crossing cellular membranes and resisting metabolic degradation. Early and accurate measurement of these parameters is crucial for reducing attrition rates in drug development.[4]

This guide is structured to walk a research scientist through the logical sequence of characterization, explaining not just the "how" but the "why" behind each experimental choice.

Figure 1: Chemical Structure of this compound

(Note: A representative image would be placed here in a final document.)

Preliminary 'Drug-Likeness' Assessment: Lipinski's Rule of Five

A valuable first step in evaluating an NCE is to assess it against established "drug-likeness" guidelines, such as Lipinski's Rule of Five.[5][6] This rule of thumb predicts the potential for good oral bioavailability based on key molecular properties.[7] A compound is more likely to be orally bioavailable if it adheres to the following criteria:

-

Molecular Weight (MW) ≤ 500 Daltons

-

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

-

Hydrogen Bond Donors (HBD) ≤ 5

-

Hydrogen Bond Acceptors (HBA) ≤ 10

Table 1: Predicted Physicochemical Properties and Rule of Five Analysis for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Formula | C₉H₉N₃O₂S₂ | - | - |

| Molecular Weight (MW) | 271.32 Da | ≤ 500 Da | Yes |

| LogP (calculated) | ~1.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |

Disclaimer: LogP is a calculated prediction and requires experimental verification. HBD count includes -NH2 and -NH- groups. HBA count includes N and O atoms.

Based on this preliminary in silico analysis, this compound complies with all criteria of Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for development as an orally administered agent. The following sections detail the experimental protocols necessary to verify and refine these predictions.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical physicochemical property for orally administered drugs, as a compound must first dissolve to be absorbed. Poor solubility is a major cause of failure for promising drug candidates. We distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock. It is a high-throughput method used for early-stage screening.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is a lower-throughput, more resource-intensive "gold standard" measurement.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening and relies on detecting precipitation via light scattering (nephelometry) or UV absorbance after filtration.[8]

Methodology Rationale: This assay mimics the situation where a compound, dissolved in an organic solvent like DMSO for in vitro screening, is introduced into an aqueous buffer. The speed and high-throughput nature of this method allow for the rapid ranking of many compounds in early discovery phases.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Using a 96-well microtiter plate, add 2 µL of the DMSO stock solution to the wells.

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.

-

Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in scattering relative to a blank (buffer + 1% DMSO) indicates precipitation.

-

Detection (UV Absorbance Alternative): a. Filter the contents of each well through a solubility filter plate (e.g., 0.45 µm) into a fresh 96-well UV-compatible plate. b. Measure the UV absorbance of the filtrate at the compound's λ_max. c. Determine the concentration by comparing the absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble).

-

Data Analysis: The kinetic solubility is the highest concentration that does not show significant precipitation.

Caption: Workflow for Kinetic Solubility Determination.

Ionization Constant (pKa): Predicting Behavior in a pH Gradient

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a critical parameter as the ionization state of a drug affects its solubility, permeability, receptor binding, and formulation.[9] The structure of this compound has several potential ionizable centers:

-

Pyridine Nitrogen: Basic, expected to be protonated at low pH. The pKa of pyridine itself is ~5.2.[10]

-

Sulfonamide N-H: Acidic. The pKa of sulfonamides can vary widely but is often in the range of 5-8.[3]

-

Hydrazide Group (-NHNH2): Can exhibit both acidic and basic properties.

Determining the pKa values experimentally is essential for predicting which form of the molecule will predominate in different parts of the body, such as the acidic stomach (pH 1-3) versus the neutral intestine (pH 6-7.4).

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination, though it requires a larger amount of pure compound compared to spectroscopic methods.[11][12]

Methodology Rationale: This method directly measures the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[13]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Accurately weigh and dissolve a sufficient amount of the compound in a known volume of water or a water/co-solvent mixture (e.g., methanol/water) to achieve a concentration of approximately 1 mM. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a micro-stir bar. Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration: Add standardized 0.1 M HCl or 0.1 M NaOH titrant in small, precise increments using an automated burette.

-

Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) or by analyzing the first and second derivatives of the titration curve to pinpoint the equivalence point(s).

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as LogP or LogD.

-

LogP: The logarithm of the partition coefficient of the neutral form of a compound between an immiscible organic solvent (typically n-octanol) and water.

-

LogD: The logarithm of the distribution coefficient, which is the ratio of the total concentration of the compound (neutral and ionized forms) in the organic phase to the total concentration in the aqueous phase at a specific pH. For ionizable compounds like the one , LogD is the more physiologically relevant parameter.

Experimental Protocol: LogD Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring lipophilicity.[14][15]

Methodology Rationale: This method directly measures the partitioning of a compound between two immiscible phases (n-octanol and an aqueous buffer) after they have reached equilibrium. It provides a direct, unambiguous measure of distribution.[16]

Step-by-Step Protocol:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases. Separate the layers after they have fully settled.

-

Stock Solution: Prepare a stock solution of the compound in the pre-saturated aqueous buffer.

-

Partitioning: In a vial, combine a known volume of the aqueous stock solution with the same volume of pre-saturated n-octanol.

-

Equilibration: Cap the vial and shake gently (to avoid emulsion formation) for a set period (e.g., 2-4 hours) at a constant temperature to allow the compound to partition and reach equilibrium.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully remove an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Caption: Workflow for LogD Determination by Shake-Flask Method.

Chemical Stability: Ensuring Integrity and Shelf-Life

Assessing the intrinsic chemical stability of an NCE is mandated by regulatory agencies like the ICH to ensure that a drug substance maintains its quality, safety, and efficacy over time.[17] Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[18][19]

Protocol: Forced Degradation Study

This involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[20]

Methodology Rationale: By intentionally stressing the molecule under various conditions (acid, base, oxidation, heat, light), we can rapidly identify its potential liabilities.[21] This information is invaluable for developing stable formulations, defining proper storage conditions, and setting a re-test period or shelf-life.[22]

Step-by-Step Protocol:

-

Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various media.

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat a solution of the compound in a neutral buffer.

-

Photostability: Expose the solid compound and a neutral solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analytical Method: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (typically a reverse-phase method with UV or MS detection).

-

Data Evaluation:

-

Quantify the loss of the parent compound (assay).

-

Detect and quantify any degradation products that form.

-

Perform a mass balance to account for all the material.

-

The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected without completely destroying the parent compound.

-

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 5. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 7. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. scispace.com [scispace.com]

- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. pharma.gally.ch [pharma.gally.ch]

- 18. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 19. acdlabs.com [acdlabs.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biopharminternational.com [biopharminternational.com]

- 22. snscourseware.org [snscourseware.org]

5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide CAS number and identifier

An In-Depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's core identifiers, physicochemical properties, a validated synthesis protocol, and explores its potential therapeutic applications, particularly as a scaffold for enzyme inhibitors. By grounding the discussion in established chemical principles and citing authoritative data, this guide serves as a vital resource for scientists engaged in the synthesis and evaluation of novel thiophene-based therapeutic agents.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible scientific research. This compound is a distinct chemical entity with a specific set of identifiers and properties that dictate its handling, reactivity, and potential biological interactions.

Core Identifiers

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is universally recognized in chemical databases and literature.[1][2]

| Identifier | Value | Source |

| CAS Number | 175202-74-1 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₉N₃O₂S₂ | [1] |

| Molecular Weight | 255.31 g/mol | [1] |

| MDL Number | MFCD00052124 | [1] |

| InChI | InChI=1S/C9H9N3O2S2/c10-12-16(13,14)9-5-4-8(15-9)7-3-1-2-6-11-7/h1-6,12H,10H2 | [1] |

| InChI Key | MBEZESPCDNRIKO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | NNS(=O)(=O)C1=CC=C(C2=CC=CC=N2)S1 | [1] |

Physicochemical Data

The following data, sourced from commercial suppliers, provides insight into the compound's physical state and purity.

| Property | Value | Source |

| Purity | ≥95.0% | [1] |

| Appearance | Data not consistently available; typically an off-white to yellow solid. |

Synthesis and Rationale

The synthesis of this compound is most efficiently achieved via a two-step process starting from the corresponding sulfonyl chloride. This approach is a standard and well-documented method for preparing sulfonohydrazide derivatives.[3] The causality behind this synthetic strategy lies in the high reactivity of the sulfonyl chloride functional group towards nucleophiles like hydrazine.

Synthetic Workflow

The overall synthetic pathway involves the preparation of the key intermediate, 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride, followed by its reaction with hydrazine hydrate.

Caption: Synthetic pathway for this compound.

Mechanistic Considerations

-

Step 1: Electrophilic Sulfonylation: The synthesis of the sulfonyl chloride intermediate (CAS 151858-64-9) is achieved by reacting 2-(thiophen-2-yl)pyridine with an excess of chlorosulfonic acid.[4][5] The thiophene ring is highly susceptible to electrophilic substitution, and the sulfonyl group is directed to the 5-position due to the activating effect of the sulfur atom and the directing influence of the pyridinyl substituent. The reaction is typically performed at low temperatures to control its exothermic nature.

-

Step 2: Nucleophilic Substitution: The resulting sulfonyl chloride is a potent electrophile.[3] The lone pair of electrons on the terminal nitrogen of hydrazine acts as a strong nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the stable sulfonohydrazide product. The use of a base or excess hydrazine is common to neutralize the HCl byproduct.

Applications in Medicinal Chemistry and Drug Development

The structural motifs within this compound—specifically the thiophene sulfonamide core—are of profound interest in drug discovery. Thiophene is considered a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs.[6]

Carbonic Anhydrase Inhibition

The primary therapeutic potential for this class of compounds lies in the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7]

-

Mechanism of Action: The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group. It coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a critical water/hydroxide molecule and thereby disrupting the catalytic cycle of CO₂ hydration.[7] Thiophene-2-sulfonamides, in particular, have been shown to be highly potent inhibitors of several CA isoforms, including hCA II, IX, and XII.[8][9] These isoforms are validated targets for treating glaucoma (hCA II) and certain cancers (hCA IX, XII).[9][10] The sulfonohydrazide moiety (-SO₂NHNH₂) retains the critical NH group for zinc binding and can be considered a close analogue of the sulfonamide inhibitors.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. scholarly.org [scholarly.org]

- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. 5-(PYRID-2-YL)THIOPHENE-2-SULPHONYL CHLORIDE, TECH [chemicalbook.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide via NMR and Mass Spectrometry

Introduction

5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide is a heterocyclic compound featuring three key pharmacophores: a pyridine ring, a thiophene ring, and a sulfonohydrazide moiety. This unique combination makes it a molecule of significant interest for researchers in medicinal chemistry and drug development, potentially serving as a versatile scaffold or building block. Unambiguous structural confirmation is the bedrock of any chemical research, ensuring the integrity of subsequent biological and chemical studies. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstone techniques for this purpose.

This guide provides a comprehensive framework for the structural elucidation of this compound. As experimental spectra for this specific compound are not widely available in the public domain, this document outlines a systematic approach based on established spectroscopic principles. It details the predicted spectral characteristics, provides robust, step-by-step protocols for data acquisition, and presents a logical workflow for data interpretation, empowering researchers to confidently verify the structure of this and related molecules.

Part 1: Molecular Structure and Predicted Spectral Features

A thorough analysis begins with a clear understanding of the target structure and the anticipation of its spectral characteristics. This predictive approach is crucial for designing experiments and for the efficient interpretation of the resulting data.

Molecular Structure and Atom Numbering

The structure and a systematic numbering scheme for this compound (Molecular Formula: C₉H₉N₃O₂S₂, Molecular Weight: 255.32 g/mol ) are presented below for clear reference in spectral assignments.

Caption: Structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ). These predictions are derived from established principles and data for analogous pyridine and thiophene derivatives.[1][2][3] The selection of DMSO-d₆ as the solvent is strategic; its high polarity ensures solubility, and it allows for the observation of exchangeable N-H protons from the hydrazide group.[4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Atom No. | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H2 | 8.55 - 8.65 | d | ³J = 4.5 - 5.0 | 1H | Pyridine α-H |

| H4 | 7.90 - 8.00 | td | ³J = 7.5 - 8.0, ⁴J = 1.5 - 2.0 | 1H | Pyridine γ-H |

| H5 | 7.80 - 7.90 | d | ³J = 7.5 - 8.0 | 1H | Pyridine α'-H |

| H3 | 7.35 - 7.45 | ddd | ³J ≈ 7.5, ³J ≈ 5.0, ⁴J ≈ 1.0 | 1H | Pyridine β-H |

| H9 | 7.70 - 7.80 | d | ³J = 3.8 - 4.2 | 1H | Thiophene H4 |

| H10 | 7.55 - 7.65 | d | ³J = 3.8 - 4.2 | 1H | Thiophene H3 |

| H13 | 8.50 - 9.50 | br s | - | 1H | -SO₂NH NH₂ |

| H14 | 4.50 - 5.50 | br s | - | 2H | -SO₂NHNH₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Atom No. | Predicted δ (ppm) | Assignment |

|---|---|---|

| C8 | 150 - 155 | Thiophene C5 (attached to Pyridine) |

| C2 | 149 - 151 | Pyridine C2 |

| C6 | 148 - 150 | Pyridine C6 |

| C11 | 142 - 146 | Thiophene C2 (attached to Sulfonamide) |

| C4 | 137 - 139 | Pyridine C4 |

| C10 | 128 - 132 | Thiophene C3 |

| C9 | 126 - 130 | Thiophene C4 |

| C5 | 122 - 124 | Pyridine C5 |

| C3 | 121 - 123 | Pyridine C3 |

Predicted High-Resolution Mass Spectrometry (HRMS) Data

HRMS is essential for confirming the elemental composition of a molecule with high precision.[6][7][8] For this compound, the analysis would focus on the protonated molecular ion [M+H]⁺.

-

Calculated Exact Mass: C₉H₁₀N₃O₂S₂⁺ = 256.0212

-

Expected Observation: An ion peak at m/z 256.0212 ± 5 ppm.

-

Isotope Pattern: The presence of two sulfur atoms will generate a characteristic isotopic pattern. The [M+2+H]⁺ peak (due to the ³⁴S isotope) will have a relative abundance of approximately 8-9% compared to the [M+H]⁺ peak.

Predicted Mass Spectrometry Fragmentation

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecular ion.[9][10] The sulfonamide and the bond between the two heteroaromatic rings are expected to be key fragmentation points.[11][12]

Caption: Integrated workflow for structural elucidation using NMR and MS data.

NMR Spectrum Analysis: A Step-by-Step Interpretation

-

¹H NMR:

-

Integration: Confirm the presence of 9 protons (excluding exchangeable N-H protons, which may integrate variably).

-

Region Analysis: Identify the downfield aromatic region (δ 7.0-9.0 ppm) containing 6 protons from the pyridine and thiophene rings. Identify the broad, exchangeable signals for the hydrazide N-H protons.

-

Spin System Identification (with COSY): Use the COSY spectrum to trace the connectivity within the pyridine ring (H2-H3-H4-H5) and the thiophene ring (H9-H10). The absence of a COSY correlation between the two rings confirms they are separate spin systems.

-

-

¹³C NMR and HSQC:

-

Carbon Count: Verify the presence of 9 distinct carbon signals.

-

HSQC Correlation: Use the HSQC spectrum to assign the signals of the 6 protonated carbons by correlating them to their attached protons (e.g., the proton at δ ~8.6 ppm correlates to the carbon at δ ~150 ppm, assigning both as H2 and C2). This leaves three non-protonated (quaternary) carbons to be assigned.

-

-

HMBC Analysis for Final Assembly:

-

The HMBC spectrum is the final key to assembling the puzzle. It reveals through-bond correlations over 2 and 3 bonds, connecting the fragments.

-

Key Expected Correlations:

-

Pyridine-Thiophene Linkage: A correlation from the pyridine proton H5 (δ ~7.85 ppm) to the thiophene carbon C8 (δ ~152 ppm) and C9 (δ ~128 ppm) would definitively prove the C6-C8 bond.

-

Thiophene-Sulfonamide Linkage: Correlations from the thiophene protons H10 (δ ~7.60 ppm) and H9 (δ ~7.75 ppm) to the quaternary carbon C11 (δ ~144 ppm) would confirm their positions relative to the sulfonamide group.

-

Intra-ring Correlations: Numerous other HMBC correlations will confirm the assignments within each ring system.

-

-

Caption: Key predicted HMBC correlations for structural connectivity.

Mass Spectrum Analysis

-

HRMS Confirmation: The experimentally determined accurate mass of the [M+H]⁺ ion must fall within 5 ppm of the theoretical value (256.0212) to confirm the elemental formula C₉H₉N₃O₂S₂.

-

MS/MS Fragmentation Confirmation: The fragmentation pattern should align with the proposed structure. The observation of key fragments, such as the loss of the hydrazide group (m/z 225) followed by the loss of SO₂ (m/z 161), and the presence of ions corresponding to the pyridyl-thiophene backbone, provides strong corroborating evidence for the overall molecular architecture.

Conclusion

The structural elucidation of a novel compound like this compound requires a synergistic and systematic application of modern spectroscopic techniques. By combining the detailed connectivity information from a suite of 1D and 2D NMR experiments with the precise elemental composition and fragmentation data from high-resolution mass spectrometry, researchers can achieve an unambiguous and confident structural assignment. The predictive framework and detailed protocols outlined in this guide provide a robust pathway for the successful characterization of this molecule, ensuring the scientific integrity of any subsequent research and development efforts.

References

-

ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Retrieved from [Link]

-

Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

-

Elyashberg, M., et al. (2011). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Retrieved from [Link]

-

Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

CORE. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Retrieved from [Link]

-

ACS Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

-

Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

-

Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Retrieved from [Link]

-

ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiopheneR[13]otaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]

-

ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Retrieved from [Link]

-

Unknown Source. (n.d.). How to select NMR solvent. Retrieved from [Link]

-

ResearchGate. (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

-

PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

-

Unknown Source. (n.d.). Electron correlation and vibrational effects in predictions of paramagnetic NMR shifts. Retrieved from [Link]

-

MDPI. (2024). Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. measurlabs.com [measurlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. infinitalab.com [infinitalab.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The confluence of pyridine, thiophene, and sulfonohydrazide moieties in a single molecular entity presents a compelling scaffold for medicinal chemistry. This guide provides a comprehensive technical overview of the methodologies and rationale behind the single-crystal X-ray diffraction analysis of 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide. While a specific published structure for this exact molecule is not available, this document synthesizes established, field-proven protocols and insights from the analysis of structurally related compounds to present a robust framework for its structural elucidation. We delve into the synthesis and crystallization, the intricacies of data acquisition and structure refinement, and the detailed analysis of the molecular and supramolecular architecture. The causality behind experimental choices is emphasized, providing a self-validating system of protocols for researchers in the field.

Introduction: The Scientific Imperative

The title compound, this compound, is a molecule of significant interest due to the pharmacological activities associated with its constituent heterocycles. Thiophene derivatives are known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1]. Similarly, the sulfonamide group is a cornerstone of many therapeutic agents, notably as carbonic anhydrase inhibitors[2]. The hydrazide component adds another layer of chemical reactivity and potential for biological interaction.

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for rational drug design. Crystal structure analysis provides invaluable data on:

-

Molecular Conformation: The preferred spatial orientation of the molecule, which influences its interaction with biological targets.

-

Intermolecular Interactions: The hydrogen bonds, π-π stacking, and other non-covalent forces that govern crystal packing and can inform about potential binding modes.

-

Structure-Activity Relationships (SAR): A foundational understanding of the molecule's shape and electronic properties, which is crucial for designing more potent and selective analogs.

This guide will, therefore, present a detailed, logical workflow for the complete crystal structure analysis of this compound.

Synthesis and Crystallization: From Powder to Perfect Crystal

Proposed Synthesis

The synthesis of the title compound can be logically approached from its corresponding sulfonyl chloride. The precursor, 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride, is commercially available, providing a straightforward route[3]. The reaction with hydrazine hydrate would yield the desired sulfonohydrazide.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add hydrazine hydrate (2.0 eq.) dropwise with stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

The Art of Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step. The choice of solvent and crystallization technique is key.

Methodology:

-

Solvent Selection: A solvent system where the compound has moderate solubility is ideal. A binary solvent system, comprising a good solvent and a poor solvent (an "anti-solvent"), often yields the best results. For a molecule with the polarity of our target, systems like ethanol/water, acetone/hexane, or dimethylformamide (DMF)/water are excellent starting points.

-

Slow Evaporation: A solution of the compound in a suitable solvent is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks. This gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a poor solvent. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Structure

Once a suitable crystal is obtained, its structure can be determined using X-ray diffraction.

Data Collection

Experimental Protocol:

-

Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed in an X-ray diffractometer (e.g., a Bruker D8 QUEST) equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern[4].

-

Data Acquisition: A series of diffraction patterns are collected as the crystal is rotated. The instrument software processes these images to determine the intensities and positions of the diffraction spots.

-

Data Reduction: The raw data is processed to correct for experimental factors, and the integrated intensities are used to calculate the structure factors.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

-

Structure Solution: The positions of the atoms in the unit cell are determined. For organic molecules, direct methods are typically successful.

-

Structure Refinement: The initial atomic positions and other parameters are adjusted in an iterative process to achieve the best possible fit between the calculated and observed diffraction data. This is typically done using full-matrix least-squares on F².

Software such as the SHELX suite is commonly used for both structure solution and refinement.

Hypothetical Crystallographic Data

Based on analyses of similar sulfonamide derivatives, a plausible set of crystallographic data for this compound is presented in Table 1[4][5].

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₉N₃O₂S₂ |

| Molecular Weight | 255.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.5 Å |

| b | 12.0 Å |

| c | 10.5 Å |

| α | 90° |

| β | 95° |

| γ | 90° |

| Volume | 1066 ų |

| Z | 4 |

| Density (calculated) | 1.59 g/cm³ |

| R-factor (R1) | ~0.04 |

| wR2 | ~0.10 |

| Goodness-of-fit (S) | ~1.05 |

Structural Analysis: From Data to Insight

Molecular Structure

The refined crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The thiophene and pyridine rings are expected to be planar. A key conformational feature would be the torsion angle between these two rings, which would define the overall planarity of the molecule.

// Atom definitions with labels N1 [label="N1", shape=none, fontcolor="#4285F4"]; N2 [label="N2", shape=none, fontcolor="#4285F4"]; N3 [label="N3", shape=none, fontcolor="#4285F4"]; S1 [label="S1", shape=none, fontcolor="#FBBC05"]; S2 [label="S2", shape=none, fontcolor="#FBBC05"]; O1 [label="O1", shape=none, fontcolor="#EA4335"]; O2 [label="O2", shape=none, fontcolor="#EA4335"]; C1 [label="C1", shape=none]; C2 [label="C2", shape=none]; C3 [label="C3", shape=none]; C4 [label="C4", shape=none]; C5 [label="C5", shape=none]; C6 [label="C6", shape=none]; C7 [label="C7", shape=none]; C8 [label="C8", shape=none]; C9 [label="C9", shape=none];

// Thiophene ring C1 -- C2; C2 -- S1; S1 -- C3; C3 -- C4; C4 -- C1;

// Sulfonohydrazide group C3 -- S2; S2 -- O1 [len=0.7]; S2 -- O2 [len=0.7]; S2 -- N1; N1 -- N2;

// Pyridine ring C1 -- C5; C5 -- C6; C6 -- N3; N3 -- C7; C7 -- C8; C8 -- C9; C9 -- C5; } केंद Caption: Hypothetical Molecular Structure of the title compound.

Supramolecular Assembly and Intermolecular Interactions

The sulfonohydrazide group is a potent hydrogen bond donor (N-H) and acceptor (S=O, N). This would likely lead to the formation of a robust network of intermolecular hydrogen bonds, which would be the primary driver of the crystal packing.

Potential Hydrogen Bonding Motifs:

-

N-H···O=S: A common and strong interaction in sulfonamides.

-

N-H···N(pyridine): The nitrogen of the pyridine ring is a good hydrogen bond acceptor.

These interactions often lead to the formation of well-defined motifs like chains or dimers. π-π stacking interactions between the aromatic thiophene and pyridine rings of adjacent molecules may also contribute to the overall stability of the crystal lattice.

Conclusion

The crystal structure analysis of this compound, following the rigorous methodology outlined in this guide, would provide definitive insights into its three-dimensional architecture. This empirical data is indispensable for understanding its physicochemical properties and for guiding future drug design efforts. The interplay of the pyridine, thiophene, and sulfonohydrazide moieties, revealed through X-ray crystallography, would form the structural basis for its potential biological activity.

References

-

IUCrData. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[3][6]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. Available from: [Link]

-

National Center for Biotechnology Information. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Available from: [Link]

-

Alchem Pharmtech. CAS 175202-74-1 | this compound. Available from: [Link]

-

National Center for Biotechnology Information. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Available from: [Link]

-

ResearchGate. Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Available from: [Link]

-

ResearchGate. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Available from: [Link]

-

MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Available from: [Link]

-

Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]

-

ResearchGate. Synthesis, characterization, crystal structure, Hirshfeld analysis and theoretical investigation of 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile. Available from: [Link]

-

MDPI. Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. Available from: [Link]

-

MDPI. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Available from: [Link]

Sources

- 1. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 151858-64-9|5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. alchempharmtech.com [alchempharmtech.com]

An In-Depth Technical Guide to the Preliminary Biological Activity Screening of Pyridinylthiophene Compounds